molecular formula C16H21NO2 B11855751 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

Cat. No.: B11855751
M. Wt: 259.34 g/mol
InChI Key: AZONTXFQTJKXQS-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[44]nonane-6-carboxylic acid is a heterocyclic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid typically involves the formation of the spirocyclic ring system through radical chemistry. One common method includes the use of free radical reactions to construct the spiro-heterocyclic structure . The reaction conditions often involve the use of photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s spirocyclic structure is believed to contribute to its unique activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzyl-2-azaspiro[44]nonane-6-carboxylic acid apart is its specific combination of a benzyl group and an azaspiro ring system

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C16H21NO2/c18-15(19)14-7-4-8-16(14)9-10-17(12-16)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19)

InChI Key

AZONTXFQTJKXQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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